Pemetrexed L-glutamic acid
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Overview
Description
Pemetrexed L-glutamic acid is a folate analog metabolic inhibitor used primarily in the treatment of certain types of cancer, including malignant pleural mesothelioma and non-small cell lung cancer. It functions by inhibiting several enzymes involved in the synthesis of DNA and RNA, thereby disrupting the growth and proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pemetrexed L-glutamic acid is synthesized through a multi-step chemical process that involves the reaction of various chemical precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and formulation processes to ensure the production of a high-purity active pharmaceutical ingredient (API). The compound is then formulated into a lyophilized powder for intravenous infusion.
Chemical Reactions Analysis
Types of Reactions: Pemetrexed L-glutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified and processed to obtain the final active compound.
Scientific Research Applications
Pemetrexed L-glutamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Utilized in the development of cancer treatments and chemotherapy regimens.
Industry: Employed in the production of pharmaceuticals and research chemicals.
Mechanism of Action
Pemetrexed L-glutamic acid exerts its effects by inhibiting key enzymes involved in the folate pathway, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. This inhibition disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Methotrexate
Pemetrexed ditromethamine
Other folate analogs
Properties
CAS No. |
144051-68-3 |
---|---|
Molecular Formula |
C25H28N6O9 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H28N6O9/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36)/t15-,16-/m0/s1 |
InChI Key |
COZFORXRWZIVED-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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